![molecular formula C14H9N3O3S B2880879 N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide CAS No. 941966-23-0](/img/structure/B2880879.png)

N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

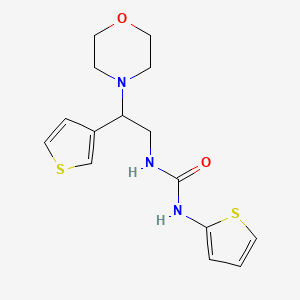

“N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The functionalization of the benzothiazole ring with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” are complex and can involve multiple steps. For instance, in the synthesis of benzothiazole derivatives, various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others are used .Wissenschaftliche Forschungsanwendungen

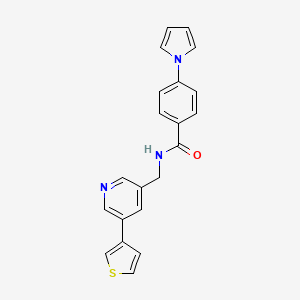

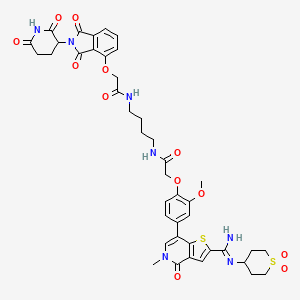

Structure-Function Relationship in Drug Development

Thiazolides, including derivatives similar to N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide, have been studied for their anti-infectious properties against a range of pathogens, including intestinal parasites, bacteria, and viruses. Research by Brockmann et al. (2014) on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells suggests that specific molecular structures of thiazolides interact with the detoxification enzyme GSTP1, crucial for inducing cell death in colon cancer cells. This indicates their potential application in cancer therapeutics by targeting specific cellular mechanisms (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Anticancer Potential

Romero-Castro et al. (2011) synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The study identified compounds with selective cytotoxic activity, providing a foundation for developing new anticancer agents. This research underscores the importance of structural modification in benzothiazole derivatives for enhancing anticancer activity (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodrı́guez, 2011).

Anticonvulsant Applications

The development of quality control methods for promising anticonvulsant compounds derived from thiazole derivatives highlights the potential of these compounds in treating seizure disorders. Sych et al. (2018) focused on the standardization of a compound demonstrating high anticonvulsive activity, outlining the importance of quality control in the pharmaceutical development process (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antibacterial and Antiparasitic Activity

Further studies extend the application of benzothiazole derivatives to antibacterial and antiparasitic treatments. For instance, Gupta (2018) demonstrated that hydroxy-substituted benzothiazole derivatives exhibit significant antibacterial activity against Streptococcus pyogenes, indicating their potential as novel antimicrobial agents (Gupta, 2018).

Wirkmechanismus

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory potency against this bacterium, making it a potential candidate for anti-tubercular therapy .

Biochemical Pathways

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide affects the biochemical pathways of Mycobacterium tuberculosis. The compound’s interaction with the bacterium leads to the inhibition of essential enzymes, disrupting the bacterium’s metabolic processes .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide’s action result in the inhibition of Mycobacterium tuberculosis growth . By disrupting the bacterium’s essential metabolic processes, the compound prevents the bacterium from proliferating, leading to its eventual death .

Action Environment

The action, efficacy, and stability of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the temperature

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDYUMOXAOWFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)

![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)

![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)